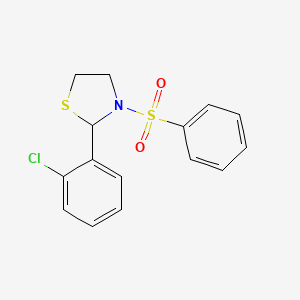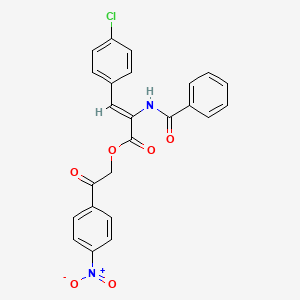![molecular formula C15H10Cl2N4OS B11661845 N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661845.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドは、そのユニークな構造と様々な科学分野における潜在的な用途で知られる化学化合物です。この化合物は、ピラゾール環、チオフェン基、およびジクロロフェニル部分を特徴としており、化学、生物学、および医学の研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、2,6-ジクロロベンズアルデヒドと3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドを酸性または塩基性条件下で縮合させることにより行われます。この反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、混合物を数時間還流させて反応を完全に進行させます。 生成物はその後、再結晶またはカラムクロマトグラフィーによって精製されます .
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。これには、反応条件の最適化、工業用グレードの溶媒と試薬の使用、および蒸留や工業用クロマトグラフィーなどの大規模精製技術の採用が含まれます。
化学反応の分析
反応の種類
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドは、以下のものを含む様々な化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して達成できます。
置換: この化合物は、特にジクロロフェニル部分において、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下のアミンまたはチオールなどの求核剤。
生成される主な生成物
酸化: ピラゾール環またはチオフェン環の酸化誘導体。
還元: カルボニル基またはイミン基の還元型。
置換: ジクロロフェニル部分の置換誘導体。
科学的研究の応用
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドは、いくつかの科学研究用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療的特性について調査されています。
作用機序
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、酵素の活性部位に結合してその活性を阻害するか、または受容体部位に結合して受容体機能を調節することができます。 これらの相互作用は、抗炎症作用や抗癌作用などの様々な生物学的効果をもたらす可能性があります .
類似化合物の比較
類似化合物
- N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-3-(2-メトキシ-1-ナフチル)-1H-ピラゾール-5-カルボヒドラジド
- N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-3-(4-メチルフェニル)-1H-ピラゾール-5-カルボヒドラジド
独自性
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-3-(チオフェン-2-イル)-1H-ピラゾール-5-カルボヒドラジドは、チオフェン基の存在によりユニークです。この基は、独特の電子特性と立体特性を付与します。 この独自性は、化合物の反応性、結合親和性、および全体的な生物学的活性を影響を与える可能性があり、研究開発にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the thiophene group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
特性
分子式 |
C15H10Cl2N4OS |
|---|---|
分子量 |
365.2 g/mol |
IUPAC名 |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-10-3-1-4-11(17)9(10)8-18-21-15(22)13-7-12(19-20-13)14-5-2-6-23-14/h1-8H,(H,19,20)(H,21,22)/b18-8+ |
InChIキー |
MDSFJATWLMMKDC-QGMBQPNBSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d]thiazol-2-ylthio)-N'-((1-methyl-1H-pyrrol-2-yl)methylene)acetohydrazide](/img/structure/B11661765.png)
![9-methyl-2-(methylamino)-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11661770.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11661773.png)
![N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661775.png)
![dimethyl 2-{6-chloro-1-[(2-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11661781.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11661793.png)
![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11661799.png)
![butyl 4-({[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11661800.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661812.png)
![N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B11661813.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661824.png)


